Isopropylidenesuccinic Acid Diethyl Ester
Description
The exact mass of the compound Diethyl Isopropylidenesuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propan-2-ylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBDXPWXDGTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290874 | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42103-98-0 | |
| Record name | 42103-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical Approaches to Synthesis
The most prominent classical approach for synthesizing Isopropylidenesuccinic Acid Diethyl Ester is the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. unacademy.comorganicreactions.org This method has been historically significant and remains a cornerstone for producing alkylidene succinic acids and their derivatives. wikipedia.orgunacademy.com
The Stobbe condensation is a specific type of condensation reaction between a ketone or an aldehyde and an ester of succinic acid, driven by a base. wikipedia.orgunacademy.comslideshare.net This reaction is particularly effective for succinic esters and can accommodate a wide range of carbonyl compounds. unacademy.comresearchgate.net The reaction was first reported by Hans Stobbe in 1893, who observed an unexpected product from the reaction of acetone (B3395972) and diethyl succinate (B1194679) in the presence of sodium ethoxide. organicreactions.orgslideshare.net
The synthesis of this compound via Stobbe condensation classically employs acetone as the ketone and diethyl succinate as the succinic acid ester. organicreactions.orgwikipedia.org In this reaction, the enolate generated from diethyl succinate attacks the carbonyl carbon of acetone. researchgate.net This initial step is a critical carbon-carbon bond formation that leads towards the final product. unacademy.com The reaction between symmetrical ketones like acetone and diethyl succinate can lead to the formation of isopropylidenesuccinic acid, often accompanied by its isopropenyl isomer, depending on the reaction conditions and stoichiometry. sci-hub.se
The choice of base and solvent is critical to the success and efficiency of the Stobbe condensation. Strong, non-nucleophilic bases are preferred to facilitate the reaction. sarchemlabs.com Potassium tert-butoxide is a frequently used base that often provides better yields and requires shorter reaction times compared to other bases like sodium ethoxide. researchgate.netjuniperpublishers.com The use of potassium tert-butoxide is advantageous in various condensation reactions due to its high basicity, which efficiently promotes deprotonation. sarchemlabs.com
Aprotic solvents are often employed in these reactions. google.com A specific and effective system for the synthesis of the target diester involves using a base like potassium ethoxide suspended in an aprotic solvent such as N,N-dimethylformamide (DMF). google.comrsc.org The combination of a strong alkoxide base with an aprotic polar solvent like DMF is particularly preferred for this transformation. google.com The use of DMF as a solvent in combination with potassium tert-butoxide is also noted in other organic transformations. organic-chemistry.org
Optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is essential for maximizing product yield and purity. In a specific documented procedure for synthesizing 2-isopropylidene succinic acid, diethyl ester, a mixture of diethyl succinate and acetone was added to a suspension of potassium ethoxide in DMF heated to 60°C. google.com The reaction was monitored by gas chromatography and reached 97.2% conversion after 60 minutes. google.com
Stoichiometry also plays a crucial role. The Stobbe condensation typically requires one mole of the base for each mole of the carbonyl compound and the succinic ester. organicreactions.orgunacademy.com Historically, using an excess of diethyl succinate relative to the ketone was common. google.com However, modern processes have been developed where the diethyl succinate is used in an amount equal to or less than the ketone, with the base in a molar amount substantially equal to the succinic ester, leading to high yields. google.com
Table 1: Reaction Conditions for the Synthesis of 2-isopropylidene-succinic Acid, Diethyl Ester
| Parameter | Condition | Reactant/Solvent | Notes |
|---|---|---|---|
| Stobbe Condensation | |||
| Base | Potassium Ethoxide | 52.5 mmol | |
| Solvent | N,N-dimethylformamide | 100 ml | |
| Reactant 1 | Diethyl Succinate | 50 mmol | |
| Reactant 2 | Acetone | 57.5 mmol | |
| Temperature | 60°C | ||
| Time | 60 minutes | Conversion of 97.2% achieved. google.com | |
| Esterification | |||
| Reagent | Ethyl Bromide | 87.5 mmol | |
| Temperature | 60°C |
This table is based on data from a specific synthetic example. google.com
A defining characteristic of the Stobbe condensation is that its primary product is typically the salt of a half-ester, also known as a hemiester. unacademy.comorganicreactions.orgwikipedia.org The reaction mechanism proceeds through a γ-lactone intermediate. wikipedia.orgresearchgate.net This lactone is formed by the initial addition of the succinate enolate to the ketone, followed by an intramolecular cyclization. researchgate.net The base then catalyzes the cleavage of the lactone ring in an essentially irreversible step, which drives the reaction to completion and results in the formation of the salt of the alkylidene succinic acid monoester. unacademy.comsci-hub.se Upon acidification, this salt is converted into the free hemiester. juniperpublishers.com
To obtain the final product, this compound, the intermediate hemiester must undergo a second esterification step. This converts the free carboxylic acid group of the hemiester into an ethyl ester. In a documented synthesis, after the initial Stobbe condensation was complete, ethyl bromide was added directly to the reaction mixture. google.com This subsequent reaction, carried out at 60°C for 60 minutes, resulted in the formation of the desired diethyl ester in high yield. google.com This final step completes the synthesis, converting the monoester intermediate into the target diester compound. General esterification reactions involve the reaction of a carboxylic acid with an alcohol, often in the presence of an acid catalyst, to form an ester and water. youtube.comyoutube.com
Stobbe Condensation Reactions
Stereochemical Aspects of Stobbe Condensation in Relation to this compound
The Stobbe condensation proceeds through a mechanism involving a γ-lactone intermediate. wikipedia.org This intermediate is key to understanding the stereochemical outcome of the reaction. In condensations involving aldehydes, the reaction often leads to a product where the aryl group (from the aldehyde) and the carboxymethyl group are in a trans configuration, which is generally the more thermodynamically stable arrangement. researchgate.net
For the synthesis of this compound, the carbonyl compound is acetone, a symmetrical ketone. This symmetry simplifies the stereochemical outcome, as the two methyl groups on the newly formed double bond are identical, precluding E/Z isomerism relative to these groups. The critical stereochemical feature is the geometry established during the formation and subsequent elimination of the lactone intermediate, which dictates the final spatial arrangement of the substituents on the carbon-carbon double bond.
Application of Lithium Diisopropylamide (LDA) as a Base
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its application in condensation reactions is advantageous for quantitatively generating an enolate from the ester component before the introduction of the electrophile (the carbonyl compound). vanderbilt.edu In the synthesis of this compound, LDA can be used to deprotonate diethyl succinate at a low temperature. This process rapidly and irreversibly forms the lithium enolate. vanderbilt.edu By generating the enolate discretely before adding acetone, side reactions such as the self-condensation of the ester are minimized, leading to a cleaner reaction profile and potentially higher yields of the desired product. vanderbilt.edu
Use of Sodium Hydride (NaH) as a Base
Sodium hydride (NaH) is a strong, non-alkoxide base frequently employed in Stobbe condensations. researchgate.net It reacts with diethyl succinate to form the corresponding sodium enolate and hydrogen gas. A key advantage of using NaH, particularly in condensations involving ketones, is that it can lead to better yields and purer products compared to traditional alkoxide bases like sodium ethoxide. researchgate.net The use of NaH helps to drive the reaction equilibrium towards the product side. One mole of base is typically required for each mole of the succinic ester and carbonyl compound. organicreactions.org For instance, aromatic aldehydes have been successfully condensed with diethyl diglycollate in the presence of sodium hydride to yield the corresponding (Z)-half-esters. researchgate.net
Potassium Hexamethyldisilazane (B44280) (KHMDS) in Condensation Reactions
Potassium hexamethyldisilazane (KHMDS), much like LDA, is a powerful, non-nucleophilic, and sterically bulky base. Its primary function is to efficiently deprotonate the α-carbon of the succinic ester to form the enolate nucleophile. vanderbilt.edu The steric hindrance of KHMDS prevents it from acting as a nucleophile and attacking the electrophilic carbonyl center of the ester group, a common side reaction with smaller, more nucleophilic bases like sodium ethoxide. This selectivity ensures that the base's primary role is the formation of the enolate required for the subsequent condensation with a carbonyl compound. vanderbilt.edu
| Base | Type | Key Role in Synthesis of this compound |
| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, sterically hindered | Quantitative, irreversible formation of the succinate enolate at low temperatures, minimizing side reactions. vanderbilt.edu |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Acts as a strong base to form the sodium enolate; reported to give better yields with ketones than alkoxide bases. researchgate.net |
| Potassium Hexamethyldisilazane (KHMDS) | Strong, non-nucleophilic, sterically hindered | Efficiently generates the succinate enolate while avoiding nucleophilic attack on the ester's carbonyl group. vanderbilt.edu |
Alternative Condensation Reactions
While the Stobbe condensation is highly specific, the underlying principles are related to broader classes of carbonyl condensation reactions.
Condensation of Carbonyl Compounds with Succinic Esters
The reaction between a carbonyl compound, such as an aldehyde or ketone, and a succinic acid ester to produce an alkylidenesuccinic acid or its ester derivative is known as the Stobbe condensation. wikipedia.orgorganicreactions.org This reaction is a specific and highly useful method for carbon-carbon bond formation. The classic example involves the condensation of acetone and diethyl succinate, which was investigated by Hans Stobbe. wikipedia.orgorganicreactions.org The reaction mechanism is distinct from other ester condensations as it proceeds via a γ-lactone intermediate, and the initial product is the salt of a half-ester. wikipedia.org
Reactions with Active Methylene (B1212753) Compounds in the Presence of Bases or Acids
Compounds that possess a methylene group (-CH2-) flanked by two electron-withdrawing groups are termed "active methylene compounds". shivajicollege.ac.in Diethyl succinate falls into this category, as the two ester groups increase the acidity of the α-protons. shivajicollege.ac.in In the presence of a strong base, such as sodium ethoxide, an α-proton is abstracted to form a stabilized enolate anion. shivajicollege.ac.inresearchgate.net This enolate is a potent nucleophile that can attack an electrophilic carbonyl carbon, initiating the condensation process. vanderbilt.edu While base catalysis is most common for these reactions, acid catalysis can also be employed. researchgate.net Acid-catalyzed reactions, such as certain aldol-type additions, may be used, and heterogeneous solid acid catalysts have been shown to be effective in promoting the alkylation of active methylene compounds. researchgate.net
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. numberanalytics.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, which is a CH₂ group flanked by two electron-withdrawing groups. purechemistry.org This reaction is typically catalyzed by a weak base, such as an amine. numberanalytics.com
In the context of this compound, the synthesis involves the condensation of diethyl succinate (the active methylene compound) with acetone (the ketone). The mechanism proceeds through several key steps:
Deprotonation: A basic catalyst, often an amine like piperidine (B6355638), deprotonates the α-carbon of diethyl succinate to form a resonance-stabilized enolate ion. purechemistry.orgjove.com
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. purechemistry.org
Intermediate Formation: This attack forms an alkoxide intermediate, which is subsequently protonated, often by the conjugate acid of the basic catalyst, to yield a β-hydroxy diester adduct.
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, this compound.
Research has shown that amine salts of organic acids, such as piperidine acetate, can be more effective catalysts than the free amines alone for the condensation of ketones with esters. acs.org The reaction is often driven to completion by removing the water formed during the condensation, for instance, through azeotropic distillation. acs.org
Modern and Advanced Synthetic Strategies
Recent advancements in chemical synthesis have provided more sophisticated and efficient methods for producing diesters and related structures, emphasizing catalytic and stereoselective control.
Catalytic Approaches to this compound Synthesis
Biocatalysis, utilizing enzymes to mediate chemical transformations, has emerged as a powerful tool aligned with the principles of green chemistry. nih.gov Lipases are a class of enzymes that have been extensively studied for their ability to catalyze esterification, transesterification, and aminolysis reactions with high efficiency and selectivity under mild conditions. nih.govresearchgate.net
The synthesis of succinate diesters, the core structure of the target molecule, can be achieved through enzyme-catalyzed esterification of succinic acid with an alcohol. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold under the trade name Novozym 435), are particularly effective for these transformations. nih.gov Immobilization enhances the stability of the enzyme and simplifies its separation from the reaction mixture, allowing for reuse.
Studies on the esterification of succinic acid with various alcohols have demonstrated high conversion rates. For example, the esterification of succinic acid with oleyl alcohol catalyzed by Novozym 435 reached an 85% conversion under optimized conditions. nih.gov The key advantages of enzymatic routes are the high chemo-, regio-, and enantioselectivity, which are particularly valuable in the synthesis of complex and chiral molecules. nih.gov
Metal-catalyzed esterification provides an alternative route to producing diethyl succinate, the precursor for the Knoevenagel condensation. These methods often employ solid acid catalysts, which offer advantages in terms of separation and recyclability over homogeneous catalysts.
One widely studied approach is the esterification of succinic acid with ethanol (B145695) using macroporous ion-exchange resins like Amberlyst-15. acs.org The reaction kinetics for this heterogeneously catalyzed process have been modeled, providing a basis for process design, including reactive distillation systems for enhanced diethyl succinate formation. acs.org Other advanced catalytic systems include:
Supported Metal Catalysts: In processes starting from maleic anhydride (B1165640), hydrogenation and esterification can be combined. Supported catalysts like palladium on carbon (Pd/C) or nickel on alumina (B75360) (Ni/Al₂O₃) have been used for such transformations. patsnap.com
Zeolite Catalysts: Modified zeolites, such as those containing niobium (Nb), have been developed as efficient catalysts for the synthesis of succinic acid and its derivatives from bio-based feedstocks like HMF or glucose. nih.gov
Titanium-Based Catalysts: Tetrabutyl titanate (TBT), both in homogeneous form and supported on activated carbon, has been used to catalyze the synthesis of poly(butylene succinate), a process that involves the esterification of succinic acid. nih.gov
Stereoselective Synthesis Pathways
While this compound is an achiral molecule, the principles of stereoselective synthesis are critical for creating related, more complex structures that possess defined stereochemistry. Diastereoselective alkylation reactions are a powerful method for installing new stereocenters with high control.
This strategy typically involves the generation of a chiral enolate from a succinate-like precursor, which then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome is directed by a chiral element already present in the molecule, such as a chiral auxiliary. The auxiliary creates a sterically biased environment, forcing the incoming electrophile to approach from a specific face of the enolate, thereby favoring the formation of one diastereomer over the other. scilit.com
For example, research into the stereoselective α-alkylation of chiral β-hydroxy esters has demonstrated the feasibility of this approach. scilit.com By carefully selecting the base, solvent, and reaction temperature, high levels of diastereoselectivity can be achieved, enabling the synthesis of complex molecules with multiple stereocenters.
Asymmetric Hydroformylation of Precursors
Asymmetric hydroformylation represents a powerful, atom-economical method for creating chiral aldehydes from prochiral alkenes, which can be precursors to chiral succinic esters. nih.gov This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. researchgate.net The development of advanced catalyst systems is crucial for achieving high enantioselectivity.
Recent progress in this field has highlighted the use of rhodium complexes with specialized ligands. researchgate.netrsc.org For instance, rhodium-bisdiazaphos catalysts have shown effectiveness in the asymmetric hydroformylation of challenging substrates like Z-enamides and Z-enol esters under mild conditions. nih.gov A key factor in the success of these catalytic systems is the design of the ligand, which can create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. nih.govyoutube.com The development of P-chiral bisphosphorus ligands with electron-deficient groups has enabled the asymmetric reductive hydroformylation of α-substituted enamides, yielding chiral 1,3-amino alcohols with high enantioselectivity. nih.gov
While not directly applied to the most common precursors of this compound in the reviewed literature, the principles of asymmetric hydroformylation are broadly applicable. The substrate scope for this reaction has been significantly expanded, suggesting potential for its use in creating chiral building blocks for more complex succinate derivatives. researchgate.netrsc.org
Enantioselective Catalysis in Related Systems
Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds from achiral or racemic starting materials. youtube.com In systems related to succinic esters, such as the synthesis of chiral succinimides, rhodium-catalyzed asymmetric hydrogenation has proven highly effective. acs.org The use of a Rh/bisphosphine-thiourea catalyst, for example, has furnished 3-substituted succinimide (B58015) products with excellent yields and high enantioselectivities (up to 99% ee). acs.org
The catalyst's design is paramount. Chiral catalysts, like enzymes or synthetic complexes, create a stereochemically defined environment that differentiates between enantiotopic groups or faces of a prochiral substrate. youtube.comyoutube.com For instance, the CBS reduction utilizes a chiral oxazaborolidine catalyst to reduce prochiral ketones to secondary alcohols with high enantiomeric excess. youtube.com This is achieved through the catalyst's specific coordination to the ketone, which directs the hydride delivery from one face. youtube.com
In the context of succinic acid derivatives, enzymes also serve as powerful enantioselective catalysts. For example, subtilisin Carlsberg has been used for the enantioselective transesterification of racemic alcohols, with the enzyme's enantioselectivity being influenced by the steric properties of the substrate. nih.gov These examples from related systems underscore the potential for applying enantioselective strategies to the synthesis of chiral derivatives of isopropylidenesuccinic acid.
Synthesis of Derivatives and Analogues
This compound serves as a versatile starting material for the synthesis of a range of other compounds, including different alkylidene succinates, saturated esters, and complex photochromic molecules.
Preparation of Alkylidene Substituted Succinic Esters
A primary method for the synthesis of alkylidene substituted succinic esters is the Stobbe condensation. wikipedia.orgunacademy.comchemistry-reaction.com This reaction involves the condensation of a ketone or aldehyde with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium t-butoxide or sodium ethoxide. wikipedia.orgunacademy.comdrugfuture.com A key feature of the Stobbe condensation is that it typically yields a monoester of the alkylidene succinic acid. chemistry-reaction.comdrugfuture.com The mechanism proceeds through a γ-lactone intermediate, which undergoes a base-catalyzed ring-opening to form the final product. wikipedia.orgchemistry-reaction.com
The reaction is quite general for a variety of carbonyl compounds, including both aliphatic and aromatic ketones and aldehydes. chemistry-reaction.com For the synthesis of this compound specifically, acetone is condensed with diethyl succinate. organicreactions.org The initial product is a half-ester, which can then be esterified to yield the desired diethyl ester. kau.edu.sa
Below is a table summarizing typical conditions for Stobbe condensation:
| Carbonyl Compound | Succinic Ester | Base | Solvent | Product Type |
| Acetone | Diethyl Succinate | Sodium Ethoxide | Ethanol | Isopropylidene succinic acid monoester |
| Benzophenone (B1666685) | Diethyl Succinate | Potassium t-butoxide | Toluene | Diphenylmethylene succinic acid monoester |
| Various Aldehydes/Ketones | Dialkyl Succinates | Potassium t-butoxide | t-Butyl alcohol | Alkylidene succinic acid monoester |
This table presents generalized conditions for the Stobbe condensation. Specific reaction times and temperatures can vary.
Conversion to Saturated Succinic Esters via Hydrogenation
Alkylidene substituted succinic esters, such as this compound, can be readily converted into their corresponding saturated alkyl succinic esters through catalytic hydrogenation. This is a standard and well-established chemical transformation that involves the addition of hydrogen across the carbon-carbon double bond of the alkylidene group.
This hydrogenation step is often carried out after the Stobbe condensation to produce alkyl-substituted succinates. These saturated esters have applications as intermediates in the pharmaceutical industry and as components in Ziegler-Natta polymerization catalysts. The reaction is typically performed using a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere.
Formation of Photochromic Fulgides from this compound
This compound is a key precursor in the synthesis of certain photochromic fulgides. nih.gov Fulgides are derivatives of dimethylene-succinic anhydride known for their ability to undergo reversible color changes upon exposure to light. nih.govkau.edu.sa The synthesis generally begins with a Stobbe condensation. beilstein-journals.org
In a typical procedure, diethyl isopropylidenesuccinate is reacted with a ketone, such as benzophenone, in the presence of a base like potassium t-butoxide. kau.edu.sa This forms a half-ester, which is then hydrolyzed to the corresponding diacid. Subsequent treatment with a dehydrating agent, such as acetyl chloride, induces cyclization to form the fulgide (an anhydride). kau.edu.sarsc.org These fulgides can undergo a reversible photochemical ring-closure reaction when irradiated with UV light, leading to the formation of a deeply colored, thermally stable isomer. kau.edu.sarsc.org
Synthesis of Caronic Acid Derivatives from Isopropylidenesuccinic Acid
While not a direct conversion, the synthesis of caronic acid derivatives highlights the broader chemical context of related structures. A novel method for synthesizing caronic acid involves the use of an isopentenyl acid ester and ethyl diazoacetate as starting materials. google.com In this process, a salen cobalt catalyst is used to catalyze a double bond addition reaction, which results in a cyclopropanated intermediate. google.com This intermediate is then hydrolyzed to yield caronic acid. google.com The caronic acid can be further dehydrated, for instance with acetic anhydride, to produce caronic anhydride. google.com This method is presented as a safer and more environmentally friendly alternative to traditional oxidation reactions. google.com
Reactivity and Transformational Chemistry
Nucleophilic Addition Reactions
The electron-withdrawing nature of the two adjacent ester groups renders the double bond in Isopropylidenesuccinic Acid Diethyl Ester electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its utility in synthesizing more complex molecular architectures.
This compound serves as a Michael acceptor, readily undergoing conjugate addition reactions with stabilized carbanions derived from active methylene (B1212753) compounds. youtube.commasterorganicchemistry.com Active methylene compounds, such as dialkyl malonates and β-ketoesters, possess protons on a carbon atom situated between two electron-withdrawing groups, making them sufficiently acidic to be deprotonated by a suitable base to form a nucleophilic enolate. slideshare.netslideshare.net
The general mechanism involves the formation of an enolate from the active methylene compound, which then attacks the β-carbon of the α,β-unsaturated system of the diethyl isopropylidenesuccinate. masterorganicchemistry.com This 1,4-conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate, which is subsequently protonated during workup to yield the final adduct. masterorganicchemistry.comyoutube.com These reactions are valuable for creating products with a 1,5-dicarbonyl relationship. youtube.com
Table 1: Michael Addition with Active Methylene Compounds
| Nucleophile (Active Methylene Compound) | Base | Product Structure |
| Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(1,2-bis(ethoxycarbonyl)-3-methylbutan-2-yl)malonate |
| Ethyl Acetoacetate | Sodium Ethoxide | Ethyl 2-(1,2-bis(ethoxycarbonyl)-3-methylbutan-2-yl)-3-oxobutanoate |
| Malononitrile | Sodium Ethoxide | Diethyl 2-(2,2-dicyano-1,1-dimethylethyl)succinate |
Grignard reagents (RMgX) are potent nucleophiles and strong bases that react with esters. adichemistry.comlibretexts.org The reaction of this compound with Grignard reagents can proceed via two main pathways: 1,4-conjugate addition to the double bond or direct 1,2-addition to one of the carbonyl groups of the ester. Softer nucleophiles tend to favor 1,4-addition, whereas hard nucleophiles like Grignard reagents often prefer 1,2-addition. youtube.comyoutube.com
When reacting with esters, Grignard reagents typically add twice. masterorganicchemistry.com The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. wvu.edu This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone. masterorganicchemistry.comwvu.edu A second equivalent of the Grignard reagent then rapidly attacks the newly formed, highly reactive ketone, leading to a tertiary alcohol after acidic workup. libretexts.orgmasterorganicchemistry.comwisc.edu Due to the presence of two ester groups, a complex mixture of products can be expected depending on the stoichiometry and reaction conditions.
Table 2: Reaction with Grignard Reagents
| Grignard Reagent (RMgX) | Expected Primary Product (after workup) | Reaction Type |
| Methylmagnesium Bromide (CH₃MgBr) | 2,5-dimethyl-4-(1-hydroxy-1-methylethyl)hexane-2,4-diol | 1,2-Addition (Double addition to both ester groups) |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Diethyl 2-(1,1-dimethyl-2,2-diphenylethyl)succinate | 1,4-Conjugate Addition (followed by further reaction) |
Ester Hydrolysis and Transesterification
The ester functional groups in this compound are susceptible to hydrolysis and transesterification under both acidic and basic conditions.
Under acidic conditions, typically in the presence of a strong mineral acid like hydrochloric acid or sulfuric acid and water, the ester groups can be hydrolyzed to the corresponding carboxylic acids. The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water. Vigorous hydrolysis can lead to the formation of Isopropylidenesuccinic acid. nih.gov In some cases, harsh acidic conditions can also promote decarboxylation. nih.gov
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. umich.edu The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction occurs in two steps for a diester. The first step yields the monoester salt (sodium ethyl isopropylidenesuccinate), and the second step hydrolyzes the remaining ester group to form the disodium (B8443419) salt of Isopropylidenesuccinic acid. uobaghdad.edu.iqdoaj.orgresearchgate.netuobaghdad.edu.iq The final dicarboxylic acid can be obtained by subsequent acidification of the salt solution.
Table 3: Saponification of Diethyl Adipate (An analogous reaction)
| Reactant | Reagent | Product | Key Finding | Citation |
| Diethyl Adipate | Sodium Hydroxide (NaOH) | Monoethyl Adipate | Reactive distillation can enhance the yield of the monoester intermediate significantly. | uobaghdad.edu.iqdoaj.orgresearchgate.netuobaghdad.edu.iq |
| Diethyl Adipate | Sodium Hydroxide (NaOH) | Disodium Adipate | The reaction proceeds in two consecutive steps. | uobaghdad.edu.iqdoaj.orgresearchgate.net |
Transesterification is the process of exchanging the ethyl group of the diethyl ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess, or one of the products (in this case, ethanol) is removed from the reaction mixture as it forms. For example, reacting this compound with excess methanol (B129727) in the presence of an acid catalyst would yield Isopropylidenesuccinic Acid Dimethyl Ester.
Reduction Reactions
The presence of both an alkene and ester groups in this compound allows for selective or exhaustive reduction, depending on the reagents and conditions employed. These reductions are fundamental transformations for converting this unsaturated diester into various saturated and partially reduced derivatives.
The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, a common and efficient method for the reduction of alkenes. libretexts.org This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, leading to the formation of the corresponding saturated succinate (B1194679) derivative, diethyl isopropylsuccinate.
The process is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. libretexts.org The reaction is generally performed at ambient or slightly elevated pressure and temperature. youtube.com The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orgyoutube.com This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition. libretexts.orgyoutube.com The result is the stereospecific formation of the saturated product. The reaction is thermodynamically favorable as it leads to a more stable, lower-energy alkane. libretexts.org
Table 1: Catalytic Hydrogenation of this compound
| Reactant | Product | Reagents & Conditions |
|---|---|---|
| This compound | Diethyl Isopropylsuccinate | H₂, Pd/C (or PtO₂, Ra-Ni) |
The ester functionalities of this compound can be reduced using powerful hydride reagents. The choice of reagent dictates the extent of the reduction.
Lithium Aluminum Hydride (LiAlH₄): As a strong and unhindered reducing agent, lithium aluminum hydride will reduce both ester groups to primary alcohols. This transformation is exhaustive, and it is not possible to stop the reaction at the aldehyde stage. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further to the corresponding primary alcohol. Consequently, the reaction of this compound with excess LiAlH₄, followed by an aqueous workup, yields the corresponding diol, 2-isopropylbutane-1,4-diol.
Diisobutylaluminum Hydride (DIBAL-H): In contrast to the powerful reactivity of LiAlH₄, DIBAL-H is a sterically hindered hydride reagent that allows for more controlled reductions. At low temperatures, typically -78 °C, DIBAL-H can selectively reduce one or both ester groups to the aldehyde stage without further reduction to the alcohol. The low temperature stabilizes the tetrahedral intermediate formed upon hydride attack, preventing the elimination of the alkoxy group and subsequent over-reduction. Therefore, treatment of this compound with a controlled amount of DIBAL-H can yield the corresponding dialdehyde (B1249045) or a mixture of aldehyde-ester products.
Table 2: Reduction of this compound with Hydride Reagents
| Reagent | Product(s) | Key Reaction Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-Isopropylbutane-1,4-diol | Excess LiAlH₄, followed by aqueous workup |
| Diisobutylaluminum Hydride (DIBAL-H) | Isopropylidene-succinaldehyde | Controlled stoichiometry, low temperature (-78 °C) |
While direct reductive cyclization of this compound is not a commonly cited transformation, the functionalities present in the molecule and its derivatives offer the potential for such reactions. For instance, selective reduction of one of the ester groups to a primary alcohol would generate a γ-hydroxy-α,β-unsaturated ester. Such compounds are known to undergo intramolecular cyclization to form lactones, particularly under acidic or basic conditions. This transformation would result in the formation of a five-membered lactone ring.
Furthermore, intramolecular reductive coupling of activated olefins is a known process. Following a primary reduction, the resulting intermediates could potentially undergo cyclization. For example, if one ester group is reduced to an aldehyde and the other remains, an intramolecular aldol-type reaction could be induced, leading to a cyclic product after dehydration. The feasibility and outcome of such reductive cyclizations would be highly dependent on the specific reaction conditions and the reagents employed.
Condensation Reactions Involving this compound as a Building Block
This compound is itself a product of a condensation reaction and serves as a versatile building block for the synthesis of more complex molecular architectures, including cyclic and polycyclic systems.
The synthesis of this compound is a classic example of the Stobbe condensation, a reaction of significant historical and practical importance in organic chemistry. wikipedia.orgorganicreactions.orgorganicchemistrytutor.com Discovered by Hans Stobbe in 1893, this condensation involves the reaction of a ketone or an aldehyde with a succinic acid ester in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. organicreactions.orgjuniperpublishers.com
In the case of this compound, the reacting ketone is acetone (B3395972), and the succinic ester is diethyl succinate. wikipedia.orgorganicreactions.org The mechanism is initiated by the deprotonation of the succinic ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. organicchemistrytutor.comjuniperpublishers.com The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. wikipedia.org A key feature of the Stobbe condensation is the subsequent base-induced elimination and ring-opening of this lactone intermediate, which is an irreversible step that drives the reaction to completion. sci-hub.se This process typically yields a monoester-monocarboxylate salt, which upon acidic workup gives the corresponding alkylidenesuccinic acid monoester. Subsequent esterification provides the target diester, this compound. The Stobbe condensation is noteworthy because it avoids the self-condensation of the succinic ester, which is often observed in other base-catalyzed condensation reactions. organicreactions.org
The products of the Stobbe condensation, including isopropylidenesuccinic acid and its esters, are valuable precursors for the synthesis of annulated and polycyclic systems. juniperpublishers.com The combination of a double bond and carboxylic acid/ester functionalities in a specific arrangement allows for a variety of cyclization strategies.
A common application is in the synthesis of substituted naphthalenes and tetralones, which are themselves important intermediates for more complex polycyclic aromatic hydrocarbons. juniperpublishers.com For example, the half-ester product of a Stobbe condensation can undergo intramolecular Friedel-Crafts acylation, also known as a Haworth reaction, to form a six-membered ring fused to an aromatic system, yielding a tetralone derivative. This is typically achieved by converting the carboxylic acid group to an acid chloride followed by treatment with a Lewis acid catalyst.
Subsequent chemical modifications of the resulting tetralone, such as reduction and aromatization, can lead to the formation of various polycyclic aromatic systems. While a direct example starting from this compound is not prominently featured in the literature, the general reactivity pattern of Stobbe condensation products is well-established and provides a clear pathway for the construction of such complex carbocyclic frameworks. juniperpublishers.com
Mechanistic Studies of Key Transformations
Understanding the mechanisms behind the formation and reactions of this compound is crucial for controlling its synthesis and subsequent chemical transformations.
Elucidation of Reaction Mechanisms in Stobbe Condensation
The Stobbe condensation, which produces alkylidene succinic acids and their esters, proceeds through a unique and well-elucidated mechanism that distinguishes it from other carbonyl condensation reactions. organicreactions.orgunacademy.com The reaction between acetone and diethyl succinate to form this compound serves as a classic example. The mechanism is centered around the formation of a crucial γ-lactone intermediate. drhnsp.orgwikipedia.org
The key mechanistic steps are as follows:
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or potassium t-butoxide (KOt-Bu), abstracts an α-proton from diethyl succinate to form a resonance-stabilized carbanion (enolate). unacademy.comorganicchemistrytutor.com
Nucleophilic Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (e.g., acetone). organicchemistrytutor.com This step is analogous to the initial step of an aldol (B89426) condensation and forms a β-alkoxy ester intermediate. drhnsp.org
Lactone Formation (Intramolecular Nucleophilic Acyl Substitution): The newly formed alkoxide ion intramolecularly attacks the carbonyl carbon of the adjacent ester group. organicchemistrytutor.com This results in the formation of a five-membered ring intermediate, a γ-lactone. drhnsp.orgwikipedia.org The participation of this lactone intermediate is a signature of the Stobbe condensation. sci-hub.se
Ring Opening: The base then abstracts an acidic proton from the carbon adjacent to the remaining ester group. The resulting enolate collapses, leading to the elimination of the ethoxide leaving group and the irreversible opening of the lactone ring. organicchemistrytutor.com This irreversible step is considered the driving force for the reaction's completion. sci-hub.sechemistry-chemists.com
Protonation: The final product, a salt of the monoacid-monoester, is protonated during an acidic workup to yield the alkylidene succinic acid derivative. unacademy.com
Mechanisms of Nucleophilic Acyl Substitution in Esters
The ester functional groups in this compound undergo nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comopenstax.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comopenstax.org
The general mechanism involves:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral, sp³-hybridized intermediate with a negative charge on the oxygen atom. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O pi bond, and in the process, the leaving group (in this case, an ethoxide ion, -OEt) is expelled. youtube.comlibretexts.org
Stereochemical Course of Reactions
The stereochemistry of the Stobbe condensation depends significantly on the nature of the carbonyl reactant. When a symmetrical ketone with no α-hydrogens, such as acetone, is used to produce this compound, only one geometric isomer can be formed. sci-hub.se
However, when unsymmetrical ketones are used, a mixture of E/Z stereoisomers can be produced. drhnsp.org The ratio of these isomers is influenced by steric and electronic factors. Research on the condensation of various substituted aryl isopropyl ketones with diethyl succinate has shown that the stereochemical outcome can be controlled to a degree. For example, the condensation of phenyl and p-anisyl isopropyl ketones with diethyl succinate using potassium t-butoxide predominantly yields the cis-4-aryl isomer. In contrast, the use of p-chlorophenyl isopropyl ketone under the same conditions results mainly in the trans-4-aryl product. rsc.org This stereoselectivity is attributed to polar factors influencing the transition state of the reaction. rsc.org
Table of Stereochemical Outcomes in Stobbe Condensation with Unsymmetrical Ketones Source: Adapted from research findings on the condensation of aryl isopropyl ketones with diethyl succinate. rsc.org
| Ketone | Major Product Stereoisomer |
|---|---|
| Phenyl Isopropyl Ketone | cis-(4-Aryl) |
| p-Anisyl Isopropyl Ketone | cis-(4-Aryl) |
Further studies have confirmed that in condensations involving aryl aldehydes, the product with the aryl group and the methoxycarbonyl group in a trans configuration is invariably formed. researchgate.net
Applications in Advanced Organic Synthesis
Precursor to Specialty Chemicals and Intermediates
The chemical reactivity of isopropylidenesuccinic acid diethyl ester makes it a valuable starting material for a variety of specialty chemicals. Its utility spans from the creation of photoactive materials to the development of components for industrial catalysis and the pharmaceutical sector.
This compound is a key precursor in the synthesis of fulgides, a class of photochromic compounds known for their light-sensitive properties. nih.gov Fulgides are derivatives of dimethylene-succinic anhydride (B1165640) that can undergo reversible photochemical reactions when exposed to light, typically involving a cyclization to form a colored, unstable ring-closed form from a stable, ring-opening form. nih.govbeilstein-journals.org
The primary synthetic route to these compounds is the Stobbe condensation. beilstein-journals.orgkfnl.gov.sa In this process, diethyl isopropylidenesuccinate is condensed with an aromatic ketone, such as benzophenone (B1666685) or its derivatives, in the presence of a strong base like potassium t-butoxide. kfnl.gov.sakau.edu.sa This reaction yields a half-ester, which is then hydrolyzed to the corresponding diacid. Subsequent cyclization, often induced by treatment with acetyl chloride, affords the final fulgide anhydride. kfnl.gov.sakau.edu.sa The specific substituents on the aromatic ketone can significantly influence the absorption maxima of both the colored and uncolored forms of the resulting fulgide. kfnl.gov.sa The photochromic behavior of these molecules is based on a conrotatory ring closure, an electrocyclic reaction that adheres to Woodward-Hoffman selection rules. kfnl.gov.sa
Table 1: Stobbe Condensation for Fulgide Synthesis
| Reactant 1 | Reactant 2 | Base | Key Steps | Product Class |
|---|---|---|---|---|
| Diethyl isopropylidenesuccinate | Aromatic Ketone (e.g., Benzophenone) | Potassium t-butoxide | 1. Condensation | Fulgide (Photochromic Anhydride) |
| 2. Hydrolysis |
In the field of polymer chemistry, derivatives of succinic acid, such as diethyl-2,3-diisopropyl succinate (B1194679), function as crucial components in modern Ziegler-Natta (Z-N) catalysts. ippi.ac.ir These catalysts are fundamental for the industrial production of stereoregular polymers like isotactic polypropylene (B1209903). mdpi.com Specifically, these succinate esters serve as internal electron donors (IDs). ippi.ac.irmdpi.com
Ziegler-Natta catalysts are complex systems, typically comprising TiCl4 as the active site immobilized on a MgCl2 support, and an aluminum alkyl co-catalyst. researchgate.netmdpi.com The internal donor is a key component that is bonded directly to the MgCl2 support. mdpi.com Its primary function is to enhance the stereoselectivity of the catalyst by influencing the active titanium centers, thereby controlling the tacticity of the polymer chain. mdpi.comresearchgate.net Succinate-based internal donors are characteristic of fifth-generation Z-N catalysts and are known to remain strongly coordinated to the support, which helps in producing polypropylene with desired properties. ippi.ac.ir The use of different internal donors has a notable influence on the porosity and specific surface area of the catalyst, which in turn affects polymerization performance. researchgate.net
Table 2: Components of a Succinate-Modified Ziegler-Natta Catalyst System
| Component | Chemical Example | Function |
|---|---|---|
| Support | Magnesium Chloride (MgCl2) | Provides a high surface area for catalyst immobilization. |
| Active Site | Titanium Tetrachloride (TiCl4) | The primary catalytic center for polymerization. |
| Internal Donor (ID) | Diethyl-2,3-diisopropyl succinate | Controls stereoselectivity (isotacticity). ippi.ac.ir |
| Co-catalyst | Triethylaluminum (TEA) | Activates the titanium center. |
| External Donor (ED) | Alkoxysilanes | Further enhances stereoregularity. mdpi.com |
The structural framework of succinates is a valuable scaffold for synthesizing components used in the pharmaceutical industry. While direct applications of this compound are specific, its core structure is instrumental in building more complex heterocyclic systems with recognized biological importance, such as pyrrolidinone derivatives. mdpi.com Pyrrolidones and their functionalized variants are present in numerous bioactive compounds, including antibiotics. mdpi.com
For instance, synthetic strategies can transform related succinate structures into functionalized pyrrolidinones. Methodologies involving 1,3-dipolar cycloaddition can be employed to construct isoxazolidine (B1194047) intermediates, which can then be rearranged and reduced to yield pyrrolidine (B122466) and pyrrolidinone skeletons. mdpi.com These heterocyclic systems are key components in a variety of medicinally important molecules, highlighting the role of succinate-derived intermediates in pharmaceutical synthesis. mdpi.com
This compound serves as a foundational material for synthesizing substituted cyclopropane (B1198618) derivatives, which are structurally related to caronic acid (3,3-dimethylcyclopropane-1,2-dicarboxylic acid). The construction of highly substituted cyclopropane rings is a significant objective in organic synthesis due to their presence in various natural products and biologically active molecules.
Synthetic methods for creating functionalized cyclopropanes often involve the reaction of activated methylene (B1212753) compounds with Michael acceptors or through MIRC (Michael-Initiated Ring Closure) reactions. researchgate.net For example, a one-pot reaction of aldehydes with ethyl cyanoacetate (B8463686) can lead to the formation of diethyl 1,2-dicyano-3-alkyl(aryl)cyclopropane-1,2-dicarboxylates. researchgate.net This demonstrates a pathway to densely functionalized cyclopropane rings, a core structural feature of caronic acid and its isomers. The reactivity of the double bond in this compound makes it a candidate for cyclopropanation reactions to access such valuable cyclic systems.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a versatile platform for their synthesis. As previously discussed, its most direct application in this area is the synthesis of fulgides, which are derivatives of dihydrofuran-2,5-dione, an oxygen-containing heterocycle. nih.gov
Furthermore, the ester's carbon skeleton can be elaborated into nitrogen-containing heterocycles. Synthetic pathways that convert succinate derivatives into pyrrolidones and other related structures are of significant interest. mdpi.com The synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates, for example, starts from precursors that can be derived from succinate chemistry, ultimately leading to five-membered nitrogenous rings with additional functionalization. mdpi.com The wide array of biological activities associated with heterocyclic compounds, including anticancer, anti-inflammatory, and antimicrobial properties, underscores the importance of versatile building blocks like this compound in their synthesis.
The synthesis of α-amino acids, the fundamental units of proteins, often proceeds through α-azido ester intermediates. The transformation of a succinate backbone into such derivatives represents a valuable synthetic route. The introduction of an azide (B81097) group (N3) at the α-carbon position of an ester creates an α-azido ester, which can be readily reduced to the corresponding α-amino ester. uni-saarland.denih.gov
Various methods exist for the synthesis of α-azido esters. One common approach involves the nucleophilic substitution of α-halo esters with an azide salt. nih.gov Other advanced methods include the Matteson homologation of chiral boronic esters, which allows for a highly stereoselective synthesis of α-azido esters. uni-saarland.de While these methods may not start directly from this compound, the underlying α,β-unsaturated ester moiety is a key reactive site that can be functionalized. For instance, the activated methylene group adjacent to the carbonyl in related dicarbonyl compounds can be targeted for azidation using reagents like tosyl azide. nih.gov The resulting α-azido esters are stable, versatile intermediates for producing both natural and unnatural α-amino acids for peptide synthesis and other biomedical applications. uni-saarland.de
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Potassium t-butoxide |
| Benzophenone |
| Acetyl Chloride |
| Fulgide |
| Diethyl-2,3-diisopropyl succinate |
| Titanium Tetrachloride (TiCl4) |
| Magnesium Chloride (MgCl2) |
| Triethylaluminum (TEA) |
| Alkoxysilanes |
| Pyrrolidinone |
| Isoxazolidine |
| Diethyl(pyrrolidin-2-yl)phosphonate |
| Caronic Acid |
| Ethyl Cyanoacetate |
| Diethyl 1,2-dicyano-3-alkyl(aryl)cyclopropane-1,2-dicarboxylate |
| Dihydrofuran-2,5-dione |
| α-Azido Ester |
| α-Amino Ester |
| α-Halo Ester |
| Tosyl Azide |
The unique arrangement of functional groups in this compound offers a platform for a variety of synthetic transformations, positioning it as a valuable building block in the construction of complex molecular architectures.
Role in Total Synthesis and Complex Molecule Construction
The Stobbe condensation, which produces this compound, is a foundational reaction in the synthesis of various natural products, particularly terpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.govyoutube.com The carbon skeleton of this compound, formed by the condensation of acetone (B3395972) with diethyl succinate, can be envisioned as a precursor to portions of terpenoid structures. The biosynthesis of terpenoids involves the condensation of building blocks like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govlibretexts.org Synthetic strategies often mimic these condensation reactions to build complex carbon skeletons. researchgate.net The alkylidene succinic esters derived from Stobbe condensations can undergo further reactions such as cyclization and reduction to generate cyclic systems and stereocenters, which are characteristic features of many natural products.
Construction of Spirocyclic Systems
Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their unique three-dimensional structures. While direct examples of this compound in the construction of spirocycles are not prevalent in the literature, the functional groups present in the molecule offer potential pathways for such syntheses. The α,β-unsaturated ester moiety can act as a Michael acceptor, a key reaction in many ring-forming sequences. Furthermore, the two ester groups can be differentially manipulated or involved in intramolecular cyclizations to form one of the rings of a spirocyclic system. The construction of these complex scaffolds often relies on building blocks with well-defined reactive sites, a characteristic that this compound possesses.
Catalytic Applications and Reagent Design
The reactivity of the carbon-carbon double bond and the ester groups in this compound makes it a suitable substrate for various catalytic transformations.
As a Substrate in Catalytic Hydrogenation
This compound is an α,β-unsaturated ester, a class of compounds for which catalytic hydrogenation is a common and important transformation. This reaction typically reduces the carbon-carbon double bond to yield the corresponding saturated diester, diethyl 2-isopropylsuccinate. A variety of catalysts can be employed for this purpose, with the choice of catalyst influencing the selectivity and reaction conditions.
Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the hydrogenation of α,β-unsaturated esters, offering an atom-economical alternative to traditional methods. rsc.orgchemrxiv.orgresearchgate.net Rhodium-based catalysts, such as (η5-C5Me5)Rh(2-(2-pyridyl)phenyl)H, have also demonstrated high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds, even in the presence of other reducible functional groups. chemistryviews.org The hydrogenation of related unsaturated esters like diethyl fumarate (B1241708) to diethyl succinate is a well-established process, illustrating the feasibility of this transformation. orgsyn.org
Table 1: Catalyst Systems for the Hydrogenation of α,β-Unsaturated Esters
| Catalyst System | Substrate Class | Key Features |
| Copper(I)/N-heterocyclic carbene | α,β-unsaturated esters and amides | Air-stable, atom-economical, can be made asymmetric. rsc.orgchemrxiv.orgresearchgate.net |
| (η5-C5Me5)Rh(2-(2-pyridyl)phenyl)H | α,β-unsaturated carbonyl compounds | High chemoselectivity for C=C bond, effective for sterically hindered substrates. chemistryviews.org |
| Ruthenium-based catalysts | α,β-unsaturated carboxylic acids and lactones | Effective for asymmetric hydrogenation, though esters can be less reactive than carboxylic acids. nih.gov |
Participation in Enzyme-Catalyzed Biotransformations
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases (ERs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters.
A study on the enzymatic reduction of structurally similar compounds, namely dimethyl itaconate, dimethyl citraconate, and dimethyl mesaconate, has demonstrated the potential for highly stereoselective transformations. mdpi.com In this research, a library of ene-reductases was screened, and several enzymes were identified that could reduce these substrates to the corresponding (R)- or (S)-dimethyl 2-methylsuccinate with high conversion and excellent enantiomeric excess. mdpi.com For instance, the reduction of diethyl citraconate using the ene-reductase Bac-OYE1 at a high concentration yielded (R)-diethyl 2-methylsuccinate with 99% enantiomeric excess. mdpi.com
These findings strongly suggest that this compound would be a viable substrate for similar enzyme-catalyzed reductions. Such a biotransformation could provide a route to chiral 2-isopropylsuccinic acid derivatives, which are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. The stereoselectivity of the enzymatic reaction would be dependent on the specific enzyme used.
Table 2: Examples of Ene-Reductase Catalyzed Reduction of Dialkyl Alkenylsuccinates
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |
| Dimethyl citraconate | Bac-OYE1 | (R)-Dimethyl 2-methylsuccinate | >99% |
| Dimethyl mesaconate | SeER | (S)-Dimethyl 2-methylsuccinate | 98% |
| Diethyl citraconate | Bac-OYE1 | (R)-Diethyl 2-methylsuccinate | 99% |
Data sourced from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate. mdpi.com
Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Isopropylidenesuccinic Acid Diethyl Ester, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the two ethyl groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl ester. askthenerd.com The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atoms. The protons of the methylene group in the succinate (B1194679) backbone and the methyl groups of the isopropylidene moiety will appear as distinct signals, likely singlets, due to the absence of adjacent protons for coupling. The integration of these signals confirms the number of protons in each unique environment.
The ¹³C NMR spectrum provides further structural confirmation. uoi.grorganicchemistrydata.org The carbonyl carbons of the ester groups are typically observed in the downfield region of the spectrum. The quaternary carbon of the isopropylidene group and the other carbons of the succinate backbone and ethyl groups will each have characteristic chemical shifts. libretexts.orglibretexts.org The absence of splitting in a proton-decoupled ¹³C NMR spectrum simplifies the analysis, with each unique carbon atom corresponding to a single peak. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropylidene CH₃ | ~ 2.0 | ~ 20-30 |
| Isopropylidene C= | - | ~ 120-140 |
| Succinate CH₂ | ~ 3.3 | ~ 30-40 |
| Ester C=O | - | ~ 170 |
| O-CH₂ | ~ 4.1 | ~ 60 |
| O-CH₂-CH₃ | ~ 1.2 | ~ 14 |
Note: These are approximate values and can vary based on the solvent and spectrometer frequency used. illinois.eduwashington.eduepfl.ch
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC, often coupled with a Flame Ionization Detector (GC-FID), is routinely used to assess the purity of a synthesized sample and to determine the yield of a reaction. nih.govrasayanjournal.co.inresearchgate.netnih.gov
A typical GC method would involve dissolving the sample in a suitable solvent, such as diethyl ether or ethyl acetate, and injecting it into the GC system. merckmillipore.comsigmaaldrich.comsigmaaldrich.com The compound would travel through a capillary column, and its retention time would be characteristic of the molecule under the specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). glsciences.eu The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative analysis. By comparing the peak area of the product to that of a known internal standard, the purity and reaction yield can be accurately calculated. For instance, a purity of over 98% can be verified using this method.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electron Ionization (EI) MS provides crucial information about its molecular weight and structural features through its fragmentation pattern. researchgate.netcreative-proteomics.com
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements such as the McLafferty rearrangement if a gamma-hydrogen is available. acs.orglibretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ester groups and the isopropylidene moiety. nih.govdocbrown.info Analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, the loss of an ethoxy radical (•OCH₂CH₃) would result in a significant peak, as would cleavage at the succinate backbone. acs.orgcdnsciencepub.com
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 214 | [C₁₁H₁₈O₄]⁺ | Molecular Ion (M⁺) |
| 169 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |
| 141 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |
| 113 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement of an ester group |
Note: The relative abundance of these fragments can provide further structural insights. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This compound, as an α,β-unsaturated ester, is a precursor in the synthesis of photochromic compounds, such as fulgides. nih.govelsevierpure.comacs.org
The UV-Vis spectrum of this compound is expected to show an absorption maximum (λ_max) corresponding to the π → π* transition of the conjugated system formed by the carbon-carbon double bond and the carbonyl groups. This absorption is crucial for initiating photochemical reactions, such as E/Z isomerization, which is often the first step in the photochromic behavior of molecules synthesized from it. researchgate.net Upon irradiation with UV light of a specific wavelength, the electronic structure of the molecule is altered, leading to a change in its absorption spectrum. This photoisomerization is a key principle behind the photochromic properties of materials derived from this compound.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformation Analysis
Molecular modeling of Isopropylidenesuccinic Acid Diethyl Ester, an α,β-unsaturated dicarboxylic ester, focuses on understanding its stable conformations. The presence of the isopropylidene group and two ethyl ester functionalities introduces several rotatable bonds, leading to a complex conformational landscape.
Computational studies, often employing methods like ab initio molecular dynamics (AIMD), are essential to explore this landscape. While direct energy minimization using Density Functional Theory (DFT) can identify local minima, AIMD provides a more comprehensive picture by simulating the molecule's dynamic behavior and considering intermolecular interactions, which are crucial in condensed phases.
For analogous dicarboxylic acids, it has been shown that intermolecular hydrogen bonding significantly influences the conformational distribution. In the case of this compound, while it lacks the hydroxyl groups for strong hydrogen bonding, dipole-dipole interactions and van der Waals forces between the ester groups and with the solvent environment play a critical role in determining the predominant conformations. The relative orientation of the two ester groups (syn- or anti-periplanar) and the rotation around the C-C single bonds are key conformational variables. It is generally understood that different conformations can have distinct energies and reactivities.
Table 1: Key Conformational Features of Alkylidenesuccinic Acid Esters
| Feature | Description | Predicted Dominant Conformation for this compound |
| Ester Group Orientation | Relative position of the two carboxyl groups. | The trans (E) configuration, where the larger isopropylidene group and the esterified carboxyl group are on opposite sides of the double bond, is generally favored to minimize steric hindrance. |
| Rotational Isomers (Rotamers) | Different spatial arrangements arising from rotation about single bonds. | Multiple low-energy rotamers are expected due to the flexibility of the diethyl ester groups. The most stable conformers will optimize the balance between steric repulsion and stabilizing electronic interactions. |
| Planarity | The degree to which the C=C double bond and adjacent carbonyl groups lie in the same plane. | The core C=C-C=O system tends towards planarity to maximize conjugation, though steric hindrance from the isopropylidene and ethyl groups may cause some twisting. |
This table is based on general principles of conformational analysis for similar α,β-unsaturated esters, as specific computational data for this compound is not widely available in published literature.
Quantum Chemical Calculations (e.g., DFT) on Reactivity and Intermediates
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of this compound and the intermediates in its synthesis via the Stobbe condensation.
The Stobbe condensation involves the reaction of a succinic ester with a ketone (in this case, acetone) in the presence of a strong base. wikipedia.orgorganicreactions.org The key intermediate in this reaction is a γ-lactone ester. wikipedia.orgunacademy.com DFT calculations can be employed to study the stability and electronic properties of this crucial intermediate. For similar lactone systems, DFT studies have been used to calculate their relative energies and the activation barriers for their formation and subsequent ring-opening. rsc.org
The reactivity of this compound itself is characterized by the electrophilic nature of the β-carbon of the α,β-unsaturated system, making it susceptible to nucleophilic attack in Michael additions. DFT calculations can model these reactions by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is typically localized on the α,β-unsaturated system, indicating the site of nucleophilic attack. Ab initio calculations on similar Michael addition reactions have shown that the coordination of catalysts can significantly raise the HOMO level of the nucleophile, thereby enhancing its reactivity.
Table 2: Predicted Reactivity Parameters from Quantum Chemical Calculations
| Parameter | Description | Predicted Characteristics for this compound |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A low-lying LUMO is expected, centered on the C=C double bond and the carbonyl carbon, indicating susceptibility to nucleophilic attack. |
| Atomic Charges | Distribution of electron density across the molecule. | The β-carbon of the double bond is predicted to carry a partial positive charge, making it the primary site for Michael addition. The carbonyl carbons will also be electrophilic. |
| Reaction Intermediate Stability | Relative energy of the γ-lactone ester intermediate in the Stobbe condensation. | The lactone intermediate is a key species, and its stability relative to the reactants and products determines the reaction profile. DFT studies on analogous systems show these intermediates to be viable but readily undergo ring-opening. unacademy.comrsc.org |
The predictions in this table are derived from the general reactivity patterns of α,β-unsaturated esters and the established mechanism of the Stobbe condensation.
Studies on Reaction Pathways and Transition States
Computational studies are instrumental in elucidating the detailed reaction pathways and characterizing the transition states for the formation of this compound. The Stobbe condensation proceeds through a multi-step mechanism, and each step has an associated transition state. unacademy.com
The mechanism involves:
Formation of a carbanion from diethyl succinate (B1194679).
Nucleophilic attack of the carbanion on the carbonyl carbon of acetone (B3395972).
Intramolecular cyclization to form a γ-lactone ester intermediate. wikipedia.orgunacademy.com
Base-catalyzed ring-opening of the lactone to yield the final product. organicchemistrytutor.comyoutube.com
Transition state theory combined with quantum chemical calculations can be used to determine the activation energies for each step. For related reactions, such as the Michael addition, ab initio calculations have been used to model the transition states, revealing that they can have linear or cyclic structures depending on the specific reactants and catalysts involved. In the context of the Stobbe condensation, the transition state for the initial C-C bond formation and the subsequent lactonization are of particular interest. The Zimmerman-Traxler model, often applied to aldol-type reactions, can provide a framework for understanding the stereochemistry of the transition states, which are typically visualized as chair-like or boat-like conformations. pitt.eduyoutube.com
Table 3: Hypothetical Transition State Analysis for the Formation of this compound
| Reaction Step | Transition State Characteristics | Predicted Energetic Profile |
| Enolate attack on acetone | A six-membered ring-like transition state (Zimmerman-Traxler model) can be invoked, involving the enolate, the ketone, and the counter-ion. | This is often the rate-determining step, with a significant activation barrier. |
| Lactonization | An intramolecular nucleophilic attack of the alkoxide on the ester carbonyl. The transition state involves the formation of a five-membered ring. | This step is typically fast with a lower activation barrier compared to the initial C-C bond formation. |
| Lactone Ring-Opening | Elimination reaction catalyzed by the base, leading to the formation of the α,β-unsaturated system. | This step is generally considered irreversible and thermodynamically favorable, driving the reaction to completion. unacademy.com |
Prediction of Stereochemical Outcomes
A key aspect of theoretical studies on the Stobbe condensation is the prediction of the stereochemical outcome, specifically the E/Z isomerism of the resulting double bond. For unsymmetrical ketones, the reaction can lead to a mixture of stereoisomers. However, with a symmetrical ketone like acetone, only one geometric isomer of this compound is formed.
The stereochemistry of the product is determined during the irreversible ring-opening of the γ-lactone intermediate. The conformation of this intermediate and the steric interactions in the transition state for its elimination dictate the geometry of the final product. Computational models can be used to predict the most stable isomer by comparing the energies of the possible products. In general, the isomer with the least steric strain is favored. For this compound, the product is an alkylidenesuccinic acid derivative, and the stereochemistry is defined by the arrangement of substituents around the C=C double bond.
Physico-chemical properties and cyclization reactions of products from similar Stobbe condensations suggest that the reaction often leads to a product with a trans relationship between the larger group on the carbonyl component and the ester group.
Table 4: Factors Influencing Stereochemical Outcome
| Factor | Influence on Stereochemistry | Predicted Outcome for this compound |
| Steric Hindrance | The bulky isopropylidene group and the diethyl ester groups will arrange to minimize steric repulsion in the transition state of the elimination step. | The formation of the thermodynamically more stable isomer is expected. |
| Electronic Effects | Conjugation between the double bond and the carbonyl groups influences the planarity and stability of the final product. | The system will favor a conformation that maximizes π-orbital overlap. |
| Reaction Conditions | The choice of base and solvent can influence the transition state energies and thus the stereochemical outcome, although this is more relevant for unsymmetrical ketones. | With acetone as the ketone, the stereochemical outcome is less sensitive to reaction conditions. |
This table summarizes the general principles governing the stereoselectivity of the Stobbe condensation.
Future Research Directions and Emerging Applications
Development of More Sustainable and Green Synthesis Methods
The primary route to Isopropylidenesuccinic Acid Diethyl Ester is the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. unacademy.comwikipedia.orgucla.edu Traditionally, this reaction has been carried out using strong bases like potassium tert-butoxide or sodium ethoxide in organic solvents. kau.edu.sakfnl.gov.sarsc.orgrsc.orgorientjchem.org Future research is increasingly focused on aligning this synthesis with the principles of green chemistry.
A significant step in this direction is the development of solvent-free Stobbe condensation reactions. researchgate.net By eliminating the need for volatile and often hazardous organic solvents, these methods reduce waste and environmental impact. Research has shown that the condensation of ketones like cyclohexanone (B45756) with diethyl succinate (B1194679) can be achieved by simply grinding the reactants with a solid base such as potassium t-butoxide at room temperature, offering a more environmentally benign alternative to classical methods. researchgate.netacs.orgkau.edu.sa
Further advancements could involve the exploration of:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound presents an attractive, albeit challenging, avenue for future research. Biocatalytic routes could offer high selectivity under mild reaction conditions.
Renewable Feedstocks: Investigating the production of the precursors, namely succinic acid and acetone (B3395972), from renewable biomass sources would significantly improve the green credentials of the entire synthetic pathway.
| Synthesis Method | Catalyst/Base | Solvent | Key Advantages |
| Classical Stobbe Condensation | Potassium t-butoxide, Sodium ethoxide | Toluene, Ethanol (B145695) | Established, high yield |
| Solvent-Free Stobbe Condensation | Potassium t-butoxide (solid) | None | Reduced waste, eco-friendly |
| Future Heterogeneous Catalysis | Solid bases (e.g., hydrotalcites) | Green solvents or solvent-free | Catalyst reusability, simplified workup |
| Future Biocatalysis | Enzymes/Microorganisms | Aqueous media | High selectivity, mild conditions |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the α,β-unsaturated system in this compound makes it a prime candidate for various catalytic transformations. While specific research on this particular ester is somewhat limited, the broader field of α,β-unsaturated ester chemistry points towards several promising areas of exploration.
One key area is catalytic hydrogenation . The double bond in this compound can be selectively reduced to yield diethyl isopropylsuccinate. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure. google.com Future research could focus on developing more efficient and selective catalysts that operate under milder conditions, potentially including non-precious metal catalysts to reduce costs and environmental concerns. The development of catalysts for the enantioselective hydrogenation of related α,β-unsaturated compounds suggests that chiral catalysts could be employed to produce optically active derivatives of this compound. kfnl.gov.sa
The electron-deficient nature of the double bond also makes it susceptible to conjugate addition reactions , such as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. While classical Michael additions often use stoichiometric amounts of strong bases, modern catalytic approaches employ substoichiometric quantities of catalysts, including organocatalysts and metal complexes, to promote the reaction under milder and more controlled conditions. The exploration of various nucleophiles in the catalytic Michael addition to this compound could lead to a wide array of novel derivatives with potential applications in various fields.
Investigation of New Reactivity Modes and Synthetic Utility
Beyond its established role, the unique structure of this compound offers opportunities for new reactivity patterns and synthetic applications.
Cycloaddition reactions represent a powerful tool for the construction of cyclic molecules. libretexts.orgyoutube.com The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. youtube.comnih.gov Reacting it with various dienes could lead to the synthesis of complex six-membered ring systems. Similarly, its participation in other types of cycloadditions, such as [2+2] or [3+2] cycloadditions, could open doors to novel heterocyclic and carbocyclic frameworks. youtube.com
The ester functionalities also provide handles for further derivatization. For instance, hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by reaction with thionyl chloride, would yield the acid chloride, a highly reactive intermediate for the synthesis of amides and other derivatives.
The potential for this compound to act as a monomer in polymerization reactions is another underexplored area. Its double bond could potentially undergo radical or anionic polymerization, or it could be incorporated into polyesters or polyamides via its ester groups after suitable modification. This could lead to the development of new polymers with tailored properties.
Advanced Materials Science Applications (e.g., Photochromic Materials)
The most significant application of this compound to date is in the synthesis of photochromic fulgides . kau.edu.sakfnl.gov.saacs.orgkau.edu.sanih.govresearchgate.netnih.govbeilstein-journals.org Fulgides are a class of compounds that undergo a reversible color change upon exposure to light of specific wavelengths. acs.orgnih.gov This property makes them highly attractive for applications in optical data storage, molecular switches, and smart windows.
The synthesis of fulgides typically involves the Stobbe condensation of this compound (or its corresponding anhydride) with a ketone or aldehyde, followed by cyclization. kau.edu.sakfnl.gov.sa The resulting fulgide molecule can exist in a colorless open form and a colored closed form, with the transformation between the two being triggered by UV and visible light. acs.orgnih.gov
Future research in this area is focused on:
Tuning Photochromic Properties: By systematically modifying the structure of the fulgides derived from this compound, researchers aim to fine-tune their photochromic properties, such as the absorption wavelengths of the open and closed forms, the quantum yields of the photochemical reactions, and their thermal stability. kau.edu.sabeilstein-journals.org
Fulgide-Containing Polymers: Incorporating fulgide units into polymer chains can lead to the development of photochromic polymers. nih.gov These materials could find applications in light-responsive coatings, inks, and textiles. Research is ongoing to improve the performance and durability of these photochromic polymer films. nih.gov
Novel Photoresponsive Materials: Recent studies have explored the development of single-component organic fulgide ferroelectrics, which exhibit a photo-triggered polarization response. acs.org This opens up exciting possibilities for the use of this compound derivatives in advanced electronic and optoelectronic devices.
| Fulgide Derivative | Excitation Wavelength (Coloring) | Reversion Wavelength (Bleaching) | Potential Application |
| Phenyl-substituted Fulgides | UV light | Visible light | Optical data storage, Molecular switches |
| Indolylfulgide Copolymers | UV light | Visible light | Photochromic films and coatings |
| Ferroelectric Fulgides | UV light | Visible light | Photo-triggered electronic devices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
